molecular formula C9H12O2 B1625521 (2-Methoxy-6-methylphenyl)methanol CAS No. 89244-39-3

(2-Methoxy-6-methylphenyl)methanol

Cat. No. B1625521
CAS RN: 89244-39-3
M. Wt: 152.19 g/mol
InChI Key: ZQQCKABKEUYODO-UHFFFAOYSA-N
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Description

(2-Methoxy-6-methylphenyl)methanol is a useful research compound. Its molecular formula is C9H12O2 and its molecular weight is 152.19 g/mol. The purity is usually 95%.
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properties

CAS RN

89244-39-3

Product Name

(2-Methoxy-6-methylphenyl)methanol

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

(2-methoxy-6-methylphenyl)methanol

InChI

InChI=1S/C9H12O2/c1-7-4-3-5-9(11-2)8(7)6-10/h3-5,10H,6H2,1-2H3

InChI Key

ZQQCKABKEUYODO-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)OC)CO

Canonical SMILES

CC1=C(C(=CC=C1)OC)CO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of ethyl 2-methoxy-6-methylbenzoate (1.23 g, 6.33 mmol) in dry diethyl ether (58 mL) was added LiAlH4 (0.467 g, 12.31 mmol) and the resultant mixture was heated to reflux for 2 hours then cooled to room temperature. The mixture was treated sequentially with water (0.45 mL), 15% aqueous NaOH (0.45 mL) and water (1.35 mL). The mixture was filtered through Celite® and the cake was washed with ether (200 mL). The filtrate was concentrated under reduced pressure and provided 0.96 g (99%) of 2-methoxy-6-methylbenzyl alcohol as a yellow solid. 1H NMR (CDCl3) δ 2.27 (t, 1H, J=6.3 Hz), 2.39 (s, 3H), 3.86 (s, 3H), 4.75 (d, 2H, J=6.3 Hz), 6.76 (d, 1H, J=8.4 Hz), 6.81 (d, 1H, J=7.8 Hz), 7.17 (dd, 1H, J=7.8, 8.4 Hz).
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1.23 g
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reactant
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0.467 g
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58 mL
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solvent
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resultant mixture
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0.45 mL
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0.45 mL
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1.35 mL
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Synthesis routes and methods II

Procedure details

To a solution of 1.0 M lithium aluminium hydride in anhydrous THF (3.6 ml, 3.6 mmol), under nitrogen, was added anhydrous THF (12 ml). Ethyl 2-methyl-6-(methyloxy)benzoate (1 g, 5.2 mmol, ABCR) in anhydrous THF (2 ml) was then added over 5 min with stirring. The solution was stirred for 15 min and then heated at gentle reflux for 100 min. The solution was allowed to cool. A 5% solution of water in ethanol was added dropwise. The solvent was removed in vacuo and acidified using 1 to 2M aqueous HCl. The mixture was extracted with chloroform and the organic solvent removed in vacuo to give the title compound as yellow solid (0.775 g); LCMS: (System 4) MH+=152, tRET=1.78 min.
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12 mL
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3.6 mL
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1 g
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2 mL
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solution
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